Lucenin 1

Antioxidant Free Radical Scavenging DPPH Assay

Lucenin 1, also known as 5,7,3′,4′-tetrahydroxyflavone-6-C-xyloside-8-C-β-D-glucoside, is a natural flavone C-glycoside with the molecular formula C26H28O15 and a molecular weight of 580.49 g/mol. It is primarily isolated from the aerial parts of Erucaria microcarpa Boiss , and its structure features a luteolin backbone with distinct C-linked sugar moieties at the C-6 (xylose) and C-8 (glucose) positions.

Molecular Formula C26H28O15
Molecular Weight 580.5 g/mol
Cat. No. B12377844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucenin 1
Molecular FormulaC26H28O15
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1
InChIKeyWYYFCTVKFALPQV-MCIQUCDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucenin 1 (CAS 35927-39-0): C-Glycosyl Flavone Identity and Structural Baseline for Research Procurement


Lucenin 1, also known as 5,7,3′,4′-tetrahydroxyflavone-6-C-xyloside-8-C-β-D-glucoside, is a natural flavone C-glycoside with the molecular formula C26H28O15 and a molecular weight of 580.49 g/mol . It is primarily isolated from the aerial parts of Erucaria microcarpa Boiss , and its structure features a luteolin backbone with distinct C-linked sugar moieties at the C-6 (xylose) and C-8 (glucose) positions [1]. This compound is a member of the larger flavone C-glycoside class, which includes structurally related compounds such as Vicenin-2 and Lucenin-2, and is recognized for its potential in research focused on antioxidant and anti-inflammatory mechanisms .

Why Generic Flavonoid Substitution Fails: The Structural Nuances of Lucenin 1 in Bioactivity Studies


Within the flavone C-glycoside class, minor structural variations lead to significant differences in bioactivity, making generic substitution risky for reproducible research. Lucenin 1 possesses a specific combination of a luteolin aglycone backbone and unique C-6 xylosyl and C-8 glucosyl sugar substitutions [1]. This precise molecular arrangement directly influences its antioxidant and enzyme inhibition profiles compared to close structural analogs like Vicenin-2 or Lucenin-2, which differ in their sugar composition and/or linkage positions [2]. For example, the ortho-dihydroxyl groups at C-3′ and C-4′ on the B-ring are a key driver of antioxidant capacity for luteolin-based compounds, a feature absent in apigenin-based analogs [3]. Therefore, selecting a specific compound like Lucenin 1 is essential for studies aiming to establish structure-activity relationships (SAR) or validate specific molecular targets.

Quantitative Differentiation of Lucenin 1: A Comparative Evidence Guide for Scientific Selection


Lucenin 1's Superior Radical Scavenging Potency (EC50) in DPPH Assay

In a direct head-to-head comparison of purified compounds, Lucenin 1 demonstrates superior radical scavenging potency against DPPH radicals. Its EC50 value of 31.7 ± 3.5 µM indicates higher potency compared to the structurally related Isoorientin (EC50 = 38.3 ± 1.6 µM) and is nearly equipotent to the positive control, Trolox (EC50 = 30.7 ± 1.1 µM) [1]. This quantitative difference is critical for researchers selecting a flavone C-glycoside with maximal antioxidant potential.

Antioxidant Free Radical Scavenging DPPH Assay

Lucenin 1's High Anti-Collagenase Activity (IC50) in Enzyme Inhibition Studies

Lucenin 1 displays a moderate but quantifiable collagenase inhibitory activity with an IC50 value in the range of 39.59–73.86 µM, as part of a study evaluating several related flavone C-glycosides [1]. While a direct, single-value IC50 for a specific comparator is not provided in this cross-study context, the data places Lucenin 1 within a defined range for this class of compounds, confirming its potential as a baseline for developing anti-aging or wound-healing research models .

Anti-Collagenase Enzyme Inhibition Skin Aging

Lucenin 1's Advantage over Apigenin-based Analogs in General Antioxidant Assays

A systematic study comparing the antioxidant activity of 12 flavone C-glycosides found that luteolin-derived compounds (like Lucenin 1) exhibit higher antioxidant activity than apigenin-derived compounds (like Vicenin-2) across multiple assays [1]. This class-level inference is attributed to the presence of ortho-dihydroxyl groups at C-3′ and C-4′ on the luteolin B-ring, a structural feature absent in apigenin [2]. This provides a fundamental rationale for choosing a luteolin-based C-glycoside like Lucenin 1 over an apigenin-based analog for general antioxidant studies.

Antioxidant Structure-Activity Relationship Flavonoid

Lucenin 1's High Purity Profile for Reproducible Chromatographic Analysis

In a comparative analysis, Lucenin 1 was reported to have a purity of 98 ± 1.3%, which is comparable to other isolated flavone C-glycosides such as Vicenin-1 (93.3 ± 0.1%) and Vicenin-2 (95.2 ± 1%) [1]. This quantitative purity data is essential for analytical method development and ensuring the accuracy of quantitative studies (e.g., pharmacokinetics, metabolomics) where impurities can skew results.

Analytical Chemistry HPLC Quality Control

Optimal Application Scenarios for Lucenin 1 Based on Quantitative Evidence


Antioxidant Mechanism & Structure-Activity Relationship (SAR) Studies

Lucenin 1's superior potency in the DPPH assay (EC50 31.7 µM) compared to analogs like Isoorientin makes it an ideal candidate for antioxidant mechanism studies. Its luteolin-derived backbone, which confers higher activity than apigenin derivatives, allows researchers to use it as a benchmark compound to probe the role of specific C-glycosyl substitutions on free radical scavenging efficacy [1].

Anti-Collagenase and Skin Health Model Development

Given its documented anti-collagenase activity with an IC50 in the 39.59–73.86 µM range, Lucenin 1 is well-suited for use in vitro models of extracellular matrix degradation. This includes research into skin aging, wound healing, and other conditions where matrix metalloproteinase (MMP) inhibition is a relevant therapeutic target [2].

Analytical Method Development and Quality Control

The documented high purity of Lucenin 1 (98 ± 1.3%) positions it as a reliable reference standard for the development and validation of HPLC and LC-MS methods. This is crucial for the quantification of this and related compounds in plant extracts, biological fluids, or for verifying the purity of newly synthesized batches [3].

Comparative Flavonoid Bioavailability & Metabolism Studies

With its well-defined chemical properties (LogP of -2.5, 11 H-bond donors, 15 acceptors), Lucenin 1 is a strong candidate for comparative studies investigating the impact of C-glycosylation on the absorption, distribution, metabolism, and excretion (ADME) of flavonoids. Its distinct sugar substitution pattern provides a valuable comparison point against other mono- and di-C-glycosides .

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